

Introduction: The Imperative of Spectroscopic Analysis in Molecular Elucidation

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Compound of Interest

Compound Name: *N,N-Diethyl 4-bromo-2-chlorobenzamide*

CAS No.: 682778-17-2

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In the realm of chemical synthesis and drug discovery, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques provide the empirical evidence required to verify the identity, purity, and structural integrity of a synthesized compound. For a molecule such as **N,N-Diethyl 4-bromo-2-chlorobenzamide**, a substituted benzamide with potential applications in medicinal chemistry and materials science, a thorough spectroscopic analysis is the cornerstone of its scientific validation.

This guide delves into the predicted ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for **N,N-Diethyl 4-bromo-2-chlorobenzamide**. In the absence of a complete, publicly available experimental dataset for this specific molecule, we will employ a correlative and predictive approach, drawing upon established principles and data from structurally similar compounds. This methodology not only provides a reliable spectroscopic profile but also illustrates the logical framework of structural elucidation.

Molecular Structure and Predicted Spectroscopic Features

The structure of **N,N-Diethyl 4-bromo-2-chlorobenzamide**, with its distinct aromatic and aliphatic regions, gives rise to a predictable and informative set of spectroscopic signals. The following sections will detail the expected data from key analytical techniques.

Caption: Molecular structure of **N,N-Diethyl 4-bromo-2-chlorobenzamide**.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. For **N,N-Diethyl 4-bromo-2-chlorobenzamide**, the spectrum is predicted to show distinct signals for the aromatic protons and the ethyl groups of the diethylamide moiety.

Predicted ^1H NMR Data

Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
Aromatic H	7.2 - 7.6	Multiplet	3H	-
Diethyl -CH ₂ -	3.2 - 3.6	Broad Quartet	4H	~7
Diethyl -CH ₃ -	1.1 - 1.3	Broad Triplet	6H	~7

Rationale and Interpretation

- Aromatic Region (7.2 - 7.6 ppm):** The three protons on the benzene ring are expected to resonate in this downfield region due to the deshielding effect of the aromatic ring current. The electron-withdrawing effects of the bromine and chlorine atoms will further shift these signals downfield. The splitting pattern will likely be a complex multiplet due to the different coupling interactions between the protons.
- Diethylamide Methylene Protons (3.2 - 3.6 ppm):** The four methylene (-CH₂-) protons are adjacent to the nitrogen atom, which is a moderately electron-withdrawing group, causing them to be deshielded. Due to hindered rotation around the C-N amide bond, these two CH₂ groups may be chemically non-equivalent, leading to broader signals or even two separate multiplets. They are expected to appear as a quartet due to coupling with the adjacent methyl protons.

- Diethylamide Methyl Protons (1.1 - 1.3 ppm): The six methyl (-CH₃) protons are in a more shielded environment and will therefore appear further upfield. They are expected to be a triplet due to coupling with the adjacent methylene protons. Similar to the methylene protons, the methyl signals may be broadened due to the restricted rotation of the amide bond.^[1]

Experimental Protocol for ¹H NMR

- Sample Preparation: Dissolve 5-10 mg of **N,N-Diethyl 4-bromo-2-chlorobenzamide** in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Acquire the spectrum at room temperature using a standard proton pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. The spectrum of **N,N-Diethyl 4-bromo-2-chlorobenzamide** is predicted to show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the diethylamide group.

Predicted ¹³C NMR Data

Assignment	Predicted Chemical Shift (δ , ppm)
Carbonyl (C=O)	165 - 170
Aromatic (C-Br)	120 - 125
Aromatic (C-Cl)	130 - 135
Aromatic (C-H)	125 - 132
Aromatic (C-C=O)	135 - 140
Diethyl -CH ₂ -	40 - 45
Diethyl -CH ₃ -	12 - 15

Rationale and Interpretation

- Carbonyl Carbon (165 - 170 ppm): The carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum, which is characteristic for amides.
- Aromatic Carbons (120 - 140 ppm): The six aromatic carbons will have distinct chemical shifts based on their substituents. The carbon bearing the bromine (C-Br) and the carbon bearing the chlorine (C-Cl) will be influenced by the electronegativity and resonance effects of these halogens. The remaining aromatic carbons will also have their chemical shifts determined by their position relative to the substituents.
- Diethylamide Carbons (12 - 45 ppm): The methylene (-CH₂-) carbons are deshielded by the adjacent nitrogen and will appear in the 40-45 ppm range. The methyl (-CH₃) carbons are more shielded and will resonate in the upfield region of 12-15 ppm. Due to hindered amide bond rotation, the signals for the ethyl carbons might appear as two distinct sets of peaks.

Experimental Protocol for ¹³C NMR

- Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.

- **Data Acquisition:** Acquire a proton-decoupled ^{13}C spectrum to obtain singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay are necessary due to the low natural abundance of ^{13}C and the longer relaxation times of quaternary carbons.
- **Data Processing:** Process the data similarly to the ^1H NMR spectrum. Chemical shifts should be referenced to the CDCl_3 solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Vibrational Mode	Intensity
~1630 - 1680	C=O (Amide I band)	Strong
~1500 - 1600	C=C Aromatic stretch	Medium-Strong
~1400 - 1450	C-H bend (aliphatic)	Medium
~1250 - 1350	C-N stretch	Medium
~1000 - 1100	C-Br stretch	Medium-Strong
~700 - 800	C-Cl stretch	Strong

Rationale and Interpretation

- **C=O Stretch** (~1630 - 1680 cm^{-1}): A strong absorption band in this region is a definitive indicator of the carbonyl group of the amide.^[2]
- **Aromatic C=C Stretch** (~1500 - 1600 cm^{-1}): These absorptions are characteristic of the benzene ring.
- **Aliphatic C-H Bend** (~1400 - 1450 cm^{-1}): This corresponds to the bending vibrations of the C-H bonds in the ethyl groups.
- **C-N Stretch** (~1250 - 1350 cm^{-1}): This band arises from the stretching vibration of the carbon-nitrogen bond of the amide.

- C-Br and C-Cl Stretches (below 1100 cm^{-1}): The carbon-halogen bonds will give rise to strong absorptions in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy

- Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000 to 400 cm^{-1} .
- Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

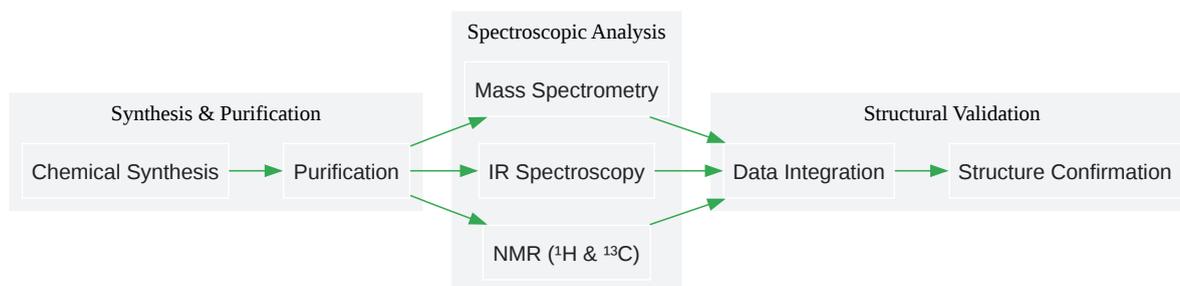
m/z (mass-to-charge ratio)	Assignment	Comments
~290/292/294	$[M]^+$, $[M+2]^+$, $[M+4]^+$	Molecular ion peak cluster. The isotopic pattern of Br and Cl will be evident.
~261/263/265	$[M - C_2H_5]^+$	Loss of an ethyl group.
~183/185	$[Br-C_6H_4-CO]^+$	Fragment corresponding to the bromobenzoyl cation.
~72	$[N(C_2H_5)_2]^+$	Fragment corresponding to the diethylamino cation.

Rationale and Interpretation

- **Molecular Ion Peak:** The molecular weight of **N,N-Diethyl 4-bromo-2-chlorobenzamide** is approximately 290.59 g/mol. Due to the presence of bromine (isotopes ^{79}Br and ^{81}Br in a ~1:1 ratio) and chlorine (isotopes ^{35}Cl and ^{37}Cl in a ~3:1 ratio), the molecular ion will appear as a cluster of peaks ($[\text{M}]^+$, $[\text{M}+2]^+$, $[\text{M}+4]^+$) with a characteristic intensity pattern.
- **Fragmentation Pattern:** The molecule is expected to fragment in a predictable manner. Common fragmentation pathways include the loss of an ethyl radical from the diethylamino group and cleavage of the amide bond to form acylium ions. The presence of fragments corresponding to the bromobenzoyl and diethylamino moieties would be strong evidence for the proposed structure.

Experimental Protocol for Mass Spectrometry

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Utilize a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron ionization (EI) is a common method for generating fragments.
- **Data Acquisition:** Introduce the sample into the ion source. The instrument will separate the ions based on their mass-to-charge ratio.
- **Data Analysis:** The resulting mass spectrum is a plot of relative ion abundance versus m/z . Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.



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Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation and characterization of **N,N-Diethyl 4-bromo-2-chlorobenzamide**. By integrating predictive data from ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry, a detailed and reliable spectroscopic profile of the molecule can be established. The experimental protocols provided herein represent best practices in the field, ensuring the acquisition of high-quality data for confident structural assignment. This guide serves as a valuable resource for researchers engaged in the synthesis and analysis of novel chemical entities.

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